![molecular formula C12H18Cl2F2N2 B2610322 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286266-03-2](/img/structure/B2610322.png)
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H16F2N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms on the benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride interacts with several neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. By modulating receptor activity, this compound could influence mood regulation and other psychiatric conditions.
Pharmacological Research
The compound serves as a valuable research tool in pharmacology. Its ability to modulate neurotransmitter systems makes it suitable for studies aimed at understanding the mechanisms underlying various neurological disorders. Additionally, it can be utilized in screening assays to identify novel therapeutic agents targeting similar pathways.
Neurological Disorders
Several studies have investigated the potential of this compound in treating neurological disorders. For instance, a study demonstrated that compounds with similar structures exhibited significant effects on serotonin receptor modulation, leading to improved outcomes in animal models of depression . This suggests that further exploration of this compound could yield promising results for therapeutic development.
Cancer Therapy
Emerging research highlights the potential anticancer activity of piperidine derivatives. Studies have shown that certain piperidine analogs can induce apoptosis in cancer cell lines. While specific data on this compound is limited, its structural similarity to other active compounds warrants further investigation into its anticancer properties .
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
- 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.
Biological Activity
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound has garnered interest in pharmacological research due to its structural characteristics, which include a piperidine ring substituted with a difluorobenzyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₂H₁₈Cl₂F₂N₂
- Molecular Weight : Approximately 299.19 g/mol
- Structure : The compound features a piperidine core with a difluorobenzyl substituent, enhancing its solubility and interaction capabilities with biological targets.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.
Interaction with Receptors
- Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety regulation.
- Dopamine Receptors : Its modulation of dopamine receptors indicates potential implications for conditions such as schizophrenia and Parkinson's disease.
Biological Activity Summary
Research indicates that this compound exhibits several biological activities:
Biological Activity | Description |
---|---|
Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders. |
Enzyme Inhibition | May inhibit specific enzymes related to neurotransmitter metabolism, affecting overall brain function. |
Cytotoxicity | Preliminary studies suggest low cytotoxicity, indicating safety for further pharmacological exploration. |
Case Studies and Research Findings
Several studies have investigated the compound’s biological effects:
- Neuropharmacological Studies : Research has shown that compounds similar to this compound can significantly modulate neurotransmitter levels in animal models. For instance, a study highlighted the compound's ability to enhance serotonin levels in the prefrontal cortex, which is linked to improved mood regulation.
- Inhibition Studies : In vitro studies demonstrated that derivatives of this compound exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. The IC50 values for related compounds indicate strong inhibitory potential, suggesting therapeutic applications in depression and anxiety disorders .
Comparative Analysis with Similar Compounds
To provide context for the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | CAS Number | Key Differences |
---|---|---|
1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256154 | Different fluorine substitution on benzene ring |
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256127 | Variation in fluorine positions |
Methyl 4-amino-1-(2,5-difluorobenzyl)piperidine-4-carboxylate dihydrochloride | CB5792599 | Contains an additional carboxylate group |
The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to these similar compounds.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMCYFMOZJAYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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